molecular formula C9H7ClN2 B599472 6-Chloroisoquinolin-1-amine CAS No. 102200-00-0

6-Chloroisoquinolin-1-amine

Cat. No. B599472
CAS RN: 102200-00-0
M. Wt: 178.619
InChI Key: XTKBXXNAQGTFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is a solid substance that should be stored at 4°C and protected from light .


Synthesis Analysis

While specific synthesis methods for 6-Chloroisoquinolin-1-amine were not found, a related compound, quinolin-6-amines, has been synthesized from 5-bromocoumarin . The synthesized compounds were characterized by elemental and spectral (I.R., 1H-NMR, Mass) analysis .


Molecular Structure Analysis

6-Chloroisoquinolin-1-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloroisoquinolin-1-amine were not found, amines in general can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

6-Chloroisoquinolin-1-amine is a solid substance with a molecular weight of 178.62 . It should be stored at 4°C and protected from light .

Scientific Research Applications

1. Synthesis of N-heteroaryl Substituted Adamantane-Containing Amines 6-Chloroisoquinolin-1-amine can be used in the synthesis of N-heteroaryl substituted adamantane-containing amines . These amines are of substantial interest for their perspective antiviral and psychotherapeutic activities . The chlorine atom at the alpha-position of N-heterocycles can be substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .

The introduction of the second amino substituent in 1-amino-3-chloroisoquinoline can be achieved using Pd (0) catalysis . This process can be used to create more complex compounds for further research and potential applications .

Synthesis of Aminopyrimidine Derivatives

Amino substituted pyrimidines, pyrazines, and isoquinolines, which can be synthesized using 6-Chloroisoquinolin-1-amine, attract researchers’ interest due to their versatile biological activities . Some derivatives of aminopyrimidine were found to act as inhibitors of various ferments .

Inhibitors of Various Ferments

Some derivatives of aminopyrimidine, which can be synthesized using 6-Chloroisoquinolin-1-amine, were found to act as inhibitors of various ferments . These include 1-phosphatidylinositol-3-phosphate 5-kinase (FAB1B), 1-acyl-sn-glycerol-3-phosphate acyltransferase (plsC), and [Pyruvate dehydrogenase (acetyl-transferring)] kinase isozyme 1 (PDHA1) .

5. Multitarget RET (rearranged during transfection) Inhibitors Some derivatives of aminopyrimidine, which can be synthesized using 6-Chloroisoquinolin-1-amine, perform as multitarget RET (rearranged during transfection) inhibitors . This could have potential applications in cancer treatment.

Future Directions

While specific future directions for 6-Chloroisoquinolin-1-amine were not found, research on related compounds, such as CDK4/6 inhibitors, is ongoing .

properties

IUPAC Name

6-chloroisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKBXXNAQGTFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697436
Record name 6-Chloroisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisoquinolin-1-amine

CAS RN

102200-00-0
Record name 6-Chloroisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.